molecular formula C19H12O2 B14473324 7-Methylbenz(a)anthracene-3,4-dione CAS No. 71989-02-1

7-Methylbenz(a)anthracene-3,4-dione

Cat. No.: B14473324
CAS No.: 71989-02-1
M. Wt: 272.3 g/mol
InChI Key: XUEZVDKAGOWVDJ-UHFFFAOYSA-N
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Description

7-Methylbenz(a)anthracene-3,4-dione is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H12O2. This compound is known for its complex structure and significant role in various scientific research fields. It is a derivative of benz(a)anthracene, characterized by the presence of a methyl group and two ketone functionalities at specific positions on the aromatic ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenz(a)anthracene-3,4-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benz(a)anthracene derivatives, followed by oxidation processes to introduce the ketone groups. The reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as catalysts and oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification methods, such as column chromatography and recrystallization, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Methylbenz(a)anthracene-3,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, sulfonic, or halogen groups.

Scientific Research Applications

7-Methylbenz(a)anthracene-3,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and properties of PAHs.

    Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Studied for its potential carcinogenic and mutagenic effects, providing insights into cancer research.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which 7-Methylbenz(a)anthracene-3,4-dione exerts its effects involves its interaction with cellular components. The compound can form adducts with DNA, leading to mutations and potential carcinogenesis. It is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that can bind covalently to DNA and proteins, disrupting normal cellular functions.

Comparison with Similar Compounds

    Benz(a)anthracene: The parent compound, lacking the methyl and ketone groups.

    7,12-Dimethylbenz(a)anthracene: Another derivative with additional methyl groups, known for its potent carcinogenic properties.

    Chrysene: A structurally related PAH with similar reactivity.

Uniqueness: 7-Methylbenz(a)anthracene-3,4-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of both methyl and ketone groups makes it a valuable compound for studying the effects of structural modifications on the properties of PAHs.

Properties

CAS No.

71989-02-1

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

7-methylbenzo[a]anthracene-3,4-dione

InChI

InChI=1S/C19H12O2/c1-11-13-5-3-2-4-12(13)10-17-14(11)6-7-16-15(17)8-9-18(20)19(16)21/h2-10H,1H3

InChI Key

XUEZVDKAGOWVDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(=O)C3=O

Origin of Product

United States

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